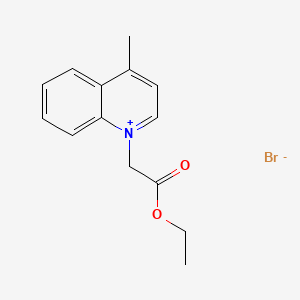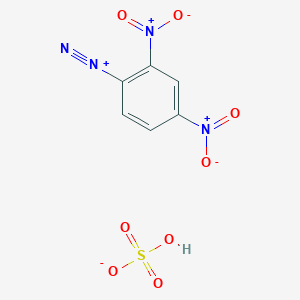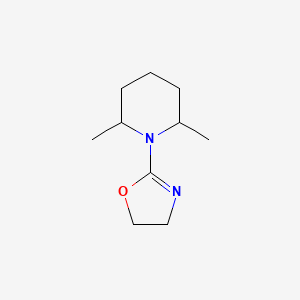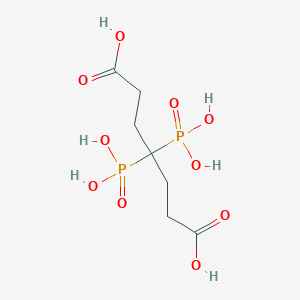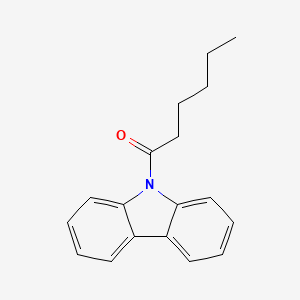
1-(9H-Carbazol-9-yl)hexan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(9H-Carbazol-9-yl)hexan-1-one is an organic compound that belongs to the class of carbazole derivatives. Carbazole derivatives are known for their diverse applications in various fields such as organic electronics, pharmaceuticals, and materials science. The compound features a carbazole moiety attached to a hexanone chain, which imparts unique chemical and physical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(9H-Carbazol-9-yl)hexan-1-one typically involves the reaction of 9H-carbazole with a hexanone derivative under specific conditions. One common method involves the use of sodium bis(trimethylsilyl)amide in tetrahydrofuran as a base to deprotonate the carbazole, followed by the addition of a hexanone derivative . The reaction is carried out under an inert atmosphere, such as argon, and at controlled temperatures to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain high-purity products .
Análisis De Reacciones Químicas
Types of Reactions
1-(9H-Carbazol-9-yl)hexan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the carbazole moiety, using electrophilic or nucleophilic reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Oxidized carbazole derivatives.
Reduction: Reduced carbazole derivatives.
Substitution: Halogenated carbazole derivatives.
Aplicaciones Científicas De Investigación
1-(9H-Carbazol-9-yl)hexan-1-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential biological activities, including anticancer and antimicrobial properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Mecanismo De Acción
The mechanism of action of 1-(9H-Carbazol-9-yl)hexan-1-one involves its interaction with specific molecular targets and pathways. The carbazole moiety is known for its ability to participate in π-π interactions and hydrogen bonding, which can influence its binding to biological targets. Additionally, the compound’s ability to undergo redox reactions can modulate its activity in various biochemical pathways .
Comparación Con Compuestos Similares
Similar Compounds
9H-Carbazole: The parent compound of 1-(9H-Carbazol-9-yl)hexan-1-one, known for its wide range of applications in organic electronics and pharmaceuticals.
1-(9H-Carbazol-9-yl)-2-chloroethanone: A similar compound with a chloroethanone moiety, used in the synthesis of various carbazole derivatives.
Uniqueness
This compound is unique due to its specific hexanone chain, which imparts distinct chemical and physical properties compared to other carbazole derivatives. This uniqueness makes it a valuable compound for specialized applications in materials science and organic electronics .
Propiedades
Número CAS |
65501-65-7 |
|---|---|
Fórmula molecular |
C18H19NO |
Peso molecular |
265.3 g/mol |
Nombre IUPAC |
1-carbazol-9-ylhexan-1-one |
InChI |
InChI=1S/C18H19NO/c1-2-3-4-13-18(20)19-16-11-7-5-9-14(16)15-10-6-8-12-17(15)19/h5-12H,2-4,13H2,1H3 |
Clave InChI |
QUCYAIGMXYBUAU-UHFFFAOYSA-N |
SMILES canónico |
CCCCCC(=O)N1C2=CC=CC=C2C3=CC=CC=C31 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


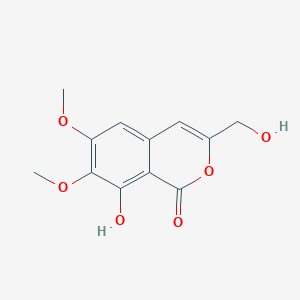
![5-[2-[Butyl(propyl)amino]ethyl]-2-methoxyphenol;hydrochloride](/img/structure/B14485495.png)

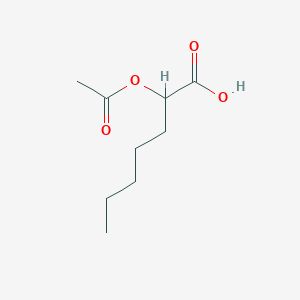
![N-(2-Sulfanylethyl)-2-[3-(trifluoromethyl)anilino]benzamide](/img/structure/B14485510.png)
![1-[6-(Chloromethyl)-2-methyl-3,4-dihydro-2H-pyran-2-yl]ethan-1-one](/img/structure/B14485521.png)

![[1-(Bicyclo[2.2.1]heptan-2-yl)-3-phenylaziridin-2-yl](phenyl)methanone](/img/structure/B14485535.png)
